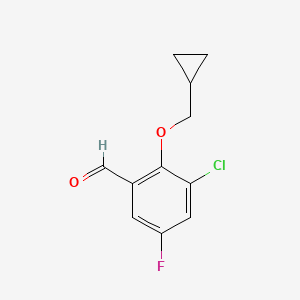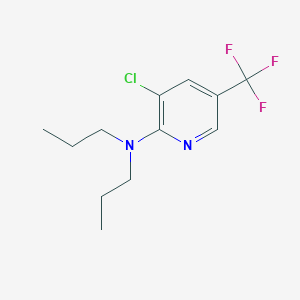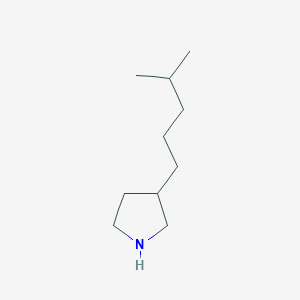
3-(4-Methylpentyl)pyrrolidine
Overview
Description
It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, which is known for its biological and pharmacological activities.
Mechanism of Action
Target of Action
Pyrrolidine derivatives are known to interact with various biological targets, including enzymes and receptors . The specific targets would depend on the exact structure and functional groups of the compound.
Mode of Action
For instance, some pyrrolidine derivatives are known to inhibit enzymes, while others may act as agonists or antagonists at various receptors . The exact mode of action would depend on the specific targets that the compound interacts with.
Biochemical Pathways
Pyrrolidine derivatives are known to influence various biochemical pathways depending on their targets . For instance, if the compound targets an enzyme, it could affect the biochemical pathway that the enzyme is involved in.
Pharmacokinetics
Pyrrolidine derivatives are known to have diverse adme properties, which can be influenced by factors such as the compound’s structure and the presence of various functional groups .
Result of Action
For instance, if the compound acts as an enzyme inhibitor, it could lead to a decrease in the production of certain metabolites .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 3-(4-Methylpentyl)pyrrolidine. Factors such as temperature, pH, and the presence of other substances can affect the compound’s stability and its interactions with its targets . .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Methylpentyl)pyrrolidine typically involves the reaction of 4-methylpentylamine with pyrrolidine under controlled conditions. One common method includes the use of a palladium-catalyzed cascade cyclization-coupling reaction, which provides an efficient synthetic route to various pyrrolidines . Another method involves the N-heterocyclization of primary amines with diols catalyzed by a Cp*Ir complex .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar catalytic processes, ensuring high yield and purity. The use of robust and scalable catalytic systems, such as iridium or palladium catalysts, is crucial for efficient production .
Chemical Reactions Analysis
Types of Reactions: 3-(4-Methylpentyl)pyrrolidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives under basic conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Halogenated derivatives, bases like sodium hydroxide.
Major Products Formed:
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of saturated amines.
Substitution: Formation of substituted pyrrolidines.
Scientific Research Applications
3-(4-Methylpentyl)pyrrolidine has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antibacterial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Pyrrolidine: The parent compound, known for its biological activities.
3,4-Methylenedioxypyrovalerone (3,4-MDPV): A synthetic cathinone with psychostimulant effects.
Pyrovalerone: Another synthetic cathinone with similar properties.
Uniqueness: 3-(4-Methylpentyl)pyrrolidine is unique due to its specific structural modifications, which confer distinct biological and chemical properties. Its methylpentyl group differentiates it from other pyrrolidine derivatives, potentially leading to unique interactions with biological targets and distinct pharmacological profiles .
Properties
IUPAC Name |
3-(4-methylpentyl)pyrrolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21N/c1-9(2)4-3-5-10-6-7-11-8-10/h9-11H,3-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWDWKTIDBBLOGB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCC1CCNC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



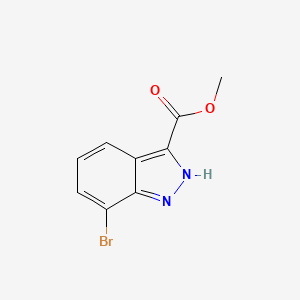
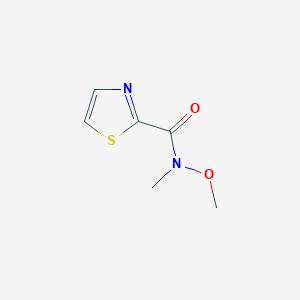


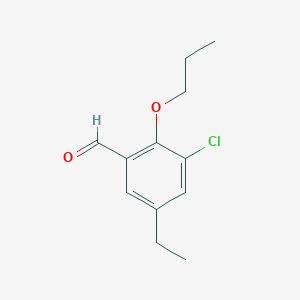
![4-{2-[2-Chloro-4-(tert-pentyl)phenoxy]-ethyl}piperidine hydrochloride](/img/structure/B1423920.png)
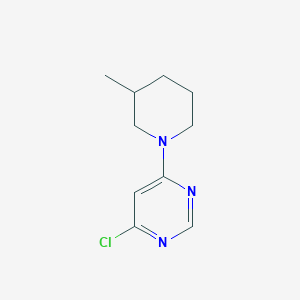
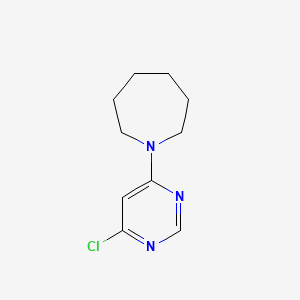
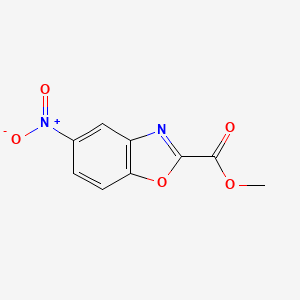
![2-{2-[4-(1-Methyl-1-phenylethyl)phenoxy]-ethyl}piperidine hydrochloride](/img/structure/B1423926.png)
